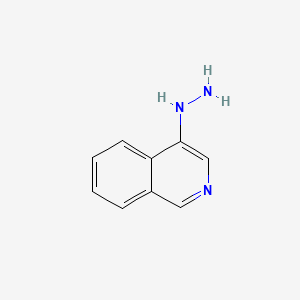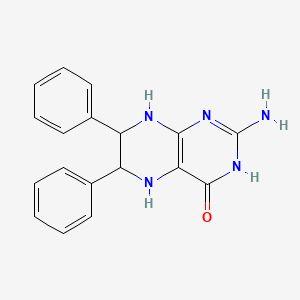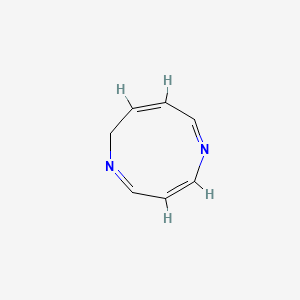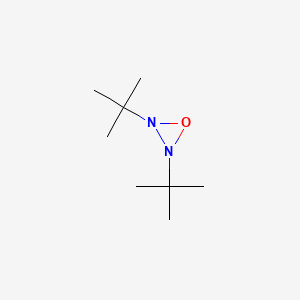
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde is a pentacyclic triterpenoid compound. It is part of the friedelane family of triterpenoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a ketone group at the third position and an aldehyde group at the twenty-fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde typically involves the oxidation of friedelane derivatives. One common method is the oxidation of friedelin using reagents such as chromium trioxide or pyridinium chlorochromate. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective oxidation at the desired positions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. it can be extracted from natural sources such as the stem bark of certain plants like Dichapetalum barteri and Euonymus revolutus . The extraction process involves solvent extraction followed by chromatographic purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: 3-Oxo-D:A-friedooleanan-24-oic acid.
Reduction: 3-Hydroxy-D:A-friedooleanan-24-al and 3-Oxo-D:A-friedooleanan-24-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other triterpenoid derivatives.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of (4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde involves its interaction with various molecular targets and pathways. It has been shown to modulate the AMPK-mTOR signaling pathway, which plays a crucial role in cellular metabolism and autophagy . This modulation can lead to enhanced autophagic activity, which is beneficial in conditions such as cancer and neurodegenerative diseases.
Comparison with Similar Compounds
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde can be compared with other similar compounds in the friedelane family, such as:
Friedelin: A precursor to this compound, known for its anti-inflammatory and antibacterial properties.
3β-Friedelinol: A reduced derivative of friedelin with significant pharmacological potential, including antiviral and cytotoxic activities.
DA-Friedooleanan-3-one: Another friedelane triterpenoid with similar biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
15353-29-4 |
|---|---|
Molecular Formula |
C30H48O2 |
Molecular Weight |
440.712 |
IUPAC Name |
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O2/c1-20-21(32)8-9-23-27(5)15-17-29(7)24-18-25(2,3)12-13-26(24,4)14-16-28(29,6)22(27)10-11-30(20,23)19-31/h19-20,22-24H,8-18H2,1-7H3/t20-,22-,23-,24+,26+,27+,28+,29-,30-/m0/s1 |
InChI Key |
LIFGKMHMMUBVJK-LRHYEFMFSA-N |
SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C=O |
Synonyms |
3-Oxo-D:A-friedooleanan-24-al |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate](/img/structure/B578859.png)


![1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene](/img/structure/B578864.png)
![(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one](/img/structure/B578865.png)



![(1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol](/img/structure/B578873.png)


